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ICE/Caspase-1 Overview and Inhibitor Landscape

Interleukin-1f converting enzyme (ICE), more commonly known as Caspase-1, is a cysteine protease that
plays a critical role in the inflammatory response. Its primary function is the proteolytic activation of key
pro-inflammatory cytokines, including pro-IL-1p and pro-IL-18. Uncontrolled activation of this enzyme is
implicated in the pathogenesis of various autoinflammatory and other diseases, making it a significant

therapeutic target [1].

The table below summarizes the landscape of Caspase-1-targeted therapeutics, including both approved

biologics and investigational small molecules.

. Highest
Therapeutic . R
Type Mechanism Phase / Key Notes / Findings
Agent
Status
Rilonacept, Biologics IL-1 signaling Approved Used for caspase-1-
Canakinumab, (Approved blockade mediated autoinflammatory
Anakinra drugs) diseases; poor
pharmacokinetic profile can
limit use [1].
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Therapeutic
Agent

VX-740, VX-765

VE-13045

AC-YVAD-CMK

z-VAD.FMK

Type

Peptidomimetic
Inhibitors

Small Molecule

Selective
Peptide Inhibitor

Broad-Spectrum

Caspase
Inhibitor

Mechanism

Caspase-1
inhibition

Caspase-1
inhibitor

Caspase-1
inhibition

ICE-like &
CPP32-like
caspase
inhibition

Highest
Phase /
Status

Advanced to
Clinical Trials

Discontinued
(Preclinical)

Preclinical
(Animal
Models)

Preclinical
(Animal
Models)

Detailed Experimental Protocols

Key Notes / Findings

Development halted due to
toxicities observed in clinical
trials [1].

Small molecule drug
candidate [2].

Effectively protected kidneys
from acute ischemic lesions
in murine models; effect
linked to reduced IL-18
maturation and IFN-y
expression [3].

Reduced ischemic brain
injury and improved
functional recovery in rodent
stroke models; also showed
protective effects against
excitotoxic damage [4].

Here are detailed methodologies for key experiments cited in the search results, which you can adapt for

your research on ICE inhibitors.

Protocol 1: Evaluating ICE Inhibitors in Murine Ischemic Acute
Renal Failure [3]

This protocol outlines the in vivo assessment of a selective ICE inhibitor (AC-YVAD-CMK) for treating

acute renal failure.
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1. Disease Model Induction

o Animal: Mice.
o Procedure: Induce ischemic acute renal failure (ARF) via surgical clamping of renal pedicles. A
sham-operated group should be included as a control.
2. Therapeutic Intervention

o Treatment Groups: Divide mice into (1) model control (vehicle), (2) sham-operated, and (3)
ICE inhibitor therapy group.

o Dosing: Administer AC-YVAD-CMK via intraperitoneal injection. The specific dose used in the
study was 160 pg/animal, administered 15 minutes before ischemia and again at the time of
reperfusion.

3. Efficacy and Outcome Analysis

o Renal Function: Measure Blood Urea Nitrogen (BUN) and Serum Creatinine (Scr) levels at
24, 48, and 72 hours post-ischemia.
o Histopathology: Perform renal morphological studies (e.g., H&E staining) to score the severity
of tubular necrosis.
o Survival Rate: Monitor and analyze survival over time.
4. Mechanistic Biomarker Analysis

o ICE Activity Assay: Homogenize renal tissue and measure caspase-1 activity using a
fluorescent enzyme-linked immunosorbent assay (ELISA) based on the cleavage of a
specific substrate.

o Cytokine Maturation: Quantify mature IL-18 protein levels in renal tissue using a standard
ELISA.

o Downstream Signaling: Analyze interferon-y (IFN-y) mRNA expression in renal tissue using
semi-quantitative RT-PCR.

Protocol 2: Assessing Neuroprotective Effects in Ischemic Brain
Injury [4]

This protocol describes the use of caspase inhibitors like z-VAD.FMK in models of stroke and excitotoxicity.

e 1. Disease Model Induction
o Model 1 - Focal Ischemia: Use a filamentous middle cerebral artery occlusion (MCAQO) model
in mice or rats to induce ischemic stroke with reperfusion.
o Model 2 - Excitotoxicity: Induce brain damage by intracerebral administration of excitatory
amino acids like AMPA or NMDA.
e 2. Therapeutic Intervention
o Administration: Administer the inhibitor (e.g., z-VAD.FMK) via intracerebroventricular (icv)
injections.
o Dosing: The study used doses in the range of 50-100 pg per animal.
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e 3. Outcome and Biomarker Analysis
o Infarct Volume Measurement: Quantify the volume of ischemic brain damage using standard
histological techniques (e.g., TTC staining).

o Behavioral Tests: Assess functional recovery using standardized neurological deficit scores or
motor function tests.

o Biochemical Analysis: Measure levels of ICE-like cleavage products and tissue
immunoreactive IL-1 in the ischemic brain hemisphere.

Computational & Structural Approaches

Structure-based drug discovery (SBDD) is pivotal for developing novel ICE inhibitors. Key methodologies

and resources include [5]:

e Target Structures: Utilize experimental structures from the PDB or highly reliable predicted
structures from the AlphaFold Protein Structure Database (which contains over 214 million
models).

¢ Virtual Screening: Perform molecular docking of ultra-large virtual libraries (e.g., Enamine's REAL
database of billions of compounds) into the caspase-1 active site.

e Addressing Flexibility: Employ Molecular Dynamics (MD) simulations, particularly the Relaxed
Complex Method (RCM), to account for target flexibility and sample cryptic pockets. RCM uses
representative target conformations from MD trajectories for more robust docking studies.

ICE Signaling Pathway & Drug Discovery Workflow

To visually summarize the biological role and therapeutic targeting of Caspase-1, I have created the

following diagrams using DOT language.
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Caspase-1 (ICE) Activation and Inhibition Pathway
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Caspase-1 activation by inflammasomes cleaves pro-cytokines into active forms, driving inflammation. ICE

inhibitors block this process.

© 2026 Smolecule. All rights reserved. 5/7 Tech Support


https://www.smolecule.com/products/s540107?utm_src=pdf-body-img
https://www.smolecule.com/products/s540107?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C U | e Specifications & Pricing

Computational Workflow for ICE Inhibitor Discovery

Molecular Docking Binding Affinity Prediction T Experimental Validation
(Virtual Screening) & Scoring IEEALIRY (KD CRITEMEE (In vitro & In vivo)

Prepare Compound Library
(Billions of molecules)
Start: Target Identification Acquire 3D Structure Multiple

(ICE/Caspase-1) (PDB or AlphaFold) " Conf ti
Molecular Dynamics (MD) onformations
& Relaxed Complex Method

Click to download full resolution via product page

A structure-based drug discovery workflow for identifying ICE inhibitors, integrating virtual screening and

molecular dynamics.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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